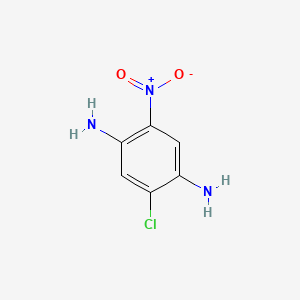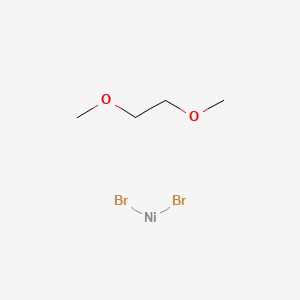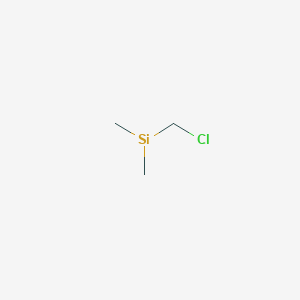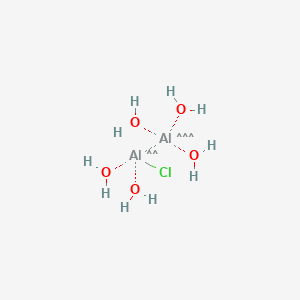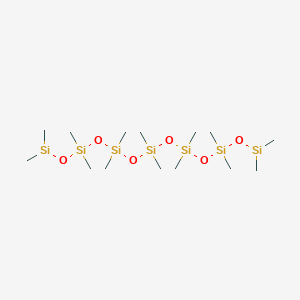
6-Chloropyridine-2-carbaldehyde
Overview
Description
6-Chloropyridine-2-carbaldehyde, also known as 6-chloro-2-pyridone or 6-chloropyridone, is an important intermediate in the synthesis of a variety of organic compounds. It is used as a starting material for the synthesis of a variety of heterocyclic compounds, such as pyridine and quinoline derivatives. It is also used as a reagent for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 6-Chloropyridine-2-carbaldehyde is a colorless solid with a melting point of 66°C.
Scientific Research Applications
Development of Antimicrobial Agents
Research has shown that derivatives of 6-Chloropyridine-2-carbaldehyde exhibit antimicrobial properties. By modifying the pyridine ring, scientists can create compounds that are effective against a range of bacteria and fungi, making it a crucial component in the development of new antibiotics .
Agrochemical Formulations
This compound is also used in the agricultural sector for the development of agrochemicals. Its derivatives can act as fungicides or herbicides, providing protection for crops against various diseases and pests .
Ligand Synthesis for Metal Complexes
6-Chloropyridine-2-carbaldehyde serves as a starting material for the synthesis of ligands that can bind to metals, forming complexes. These metal-ligand complexes have applications in catalysis, material science, and as sensors .
Organic Light-Emitting Diodes (OLEDs)
In the field of electronics, derivatives of 6-Chloropyridine-2-carbaldehyde are being explored for use in OLEDs. The electronic properties of the pyridine ring make it suitable for electron transport layers, which are essential for the function of OLEDs .
Chemical Research and Education
Due to its well-defined structure and reactivity, 6-Chloropyridine-2-carbaldehyde is often used in academic settings for chemical research and as a teaching aid for organic synthesis techniques .
Pharmaceutical Research
The compound is extensively used in pharmaceutical research for the synthesis of various drug candidates. Its ability to undergo nucleophilic substitution makes it a versatile building block for creating a wide array of bioactive molecules .
Material Science
In material science, 6-Chloropyridine-2-carbaldehyde is used to modify the surface properties of materials. It can be used to introduce functional groups that alter adhesion, conductivity, and other material characteristics .
Mechanism of Action
Target of Action
The primary targets of 6-Chloropyridine-2-carbaldehyde It is known that this compound is used in the suzuki–miyaura cross-coupling reaction , which suggests that its targets could be various organoboron reagents used in this reaction .
Mode of Action
The 6-Chloropyridine-2-carbaldehyde interacts with its targets through the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The 6-Chloropyridine-2-carbaldehyde likely participates in this reaction as an electrophile, reacting with organoboron reagents to form new carbon–carbon bonds .
Biochemical Pathways
The exact biochemical pathways affected by 6-Chloropyridine-2-carbaldehyde Given its use in the suzuki–miyaura cross-coupling reaction , it can be inferred that it plays a role in the synthesis of various organic compounds. The downstream effects of these reactions would depend on the specific compounds being synthesized.
Result of Action
The molecular and cellular effects of 6-Chloropyridine-2-carbaldehyde ’s action would depend on the specific context in which it is used. In the context of the Suzuki–Miyaura cross-coupling reaction , the result of its action would be the formation of new carbon–carbon bonds, leading to the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of 6-Chloropyridine-2-carbaldehyde can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction in which it participates is known to be sensitive to the presence of water and oxygen . Therefore, the reaction is typically carried out under an inert atmosphere and in anhydrous conditions .
properties
IUPAC Name |
6-chloropyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO/c7-6-3-1-2-5(4-9)8-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRLIKXVRGWTKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444929 | |
| Record name | 6-chloropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloropyridine-2-carbaldehyde | |
CAS RN |
54087-03-5 | |
| Record name | 6-chloropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-2-pyridinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



